molecular formula C8H8BrFO B1377961 5-Bromo-2-fluoro-4-methylbenzyl alcohol CAS No. 1449008-06-3

5-Bromo-2-fluoro-4-methylbenzyl alcohol

Cat. No.: B1377961
CAS No.: 1449008-06-3
M. Wt: 219.05 g/mol
InChI Key: HGQYPBDSKIWEMP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylbenzyl alcohol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methylbenzyl alcohol typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-4-methylbenzyl alcohol, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or brominating agents in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-methylbenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-Bromo-2-fluoro-4-methylbenzaldehyde or 5-Bromo-2-fluoro-4-methylbenzoic acid .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-fluoro-4-methylbenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique substituents make it valuable for creating polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylbenzyl alcohol depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. These substituents can affect the electron density of the benzene ring, making it more or less reactive towards nucleophiles or electrophiles .

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-4-methylbenzaldehyde
  • 5-Bromo-2-fluoro-4-methylbenzoic acid
  • 2-Fluoro-4-methylbenzyl alcohol

Comparison: Compared to its analogs, 5-Bromo-2-fluoro-4-methylbenzyl alcohol has unique reactivity due to the presence of both bromine and fluorine atoms. These substituents can enhance its utility in specific synthetic applications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(5-bromo-2-fluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQYPBDSKIWEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262189
Record name Benzenemethanol, 5-bromo-2-fluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-06-3
Record name Benzenemethanol, 5-bromo-2-fluoro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 5-bromo-2-fluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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